molecular formula C20H25N3O3S B3933142 (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine

(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine

Cat. No. B3933142
M. Wt: 387.5 g/mol
InChI Key: LAHYQHYKTJEFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine, also known as AM404, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. AM404 is an inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. This compound has been shown to have a wide range of effects on the body, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine involves the inhibition of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. By inhibiting the reuptake of anandamide, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine increases the levels of this endocannabinoid in the body, which in turn activates the cannabinoid receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to the analgesic and anti-inflammatory effects of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine.
Biochemical and Physiological Effects
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to have a wide range of biochemical and physiological effects on the body. Studies have shown that (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain medications. Additionally, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has several advantages and limitations for lab experiments. One of the advantages of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has been shown to have neuroprotective effects, which make it a useful tool for studying neurological disorders. However, one of the limitations of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine. One potential direction is the development of new pain medications based on the analgesic and anti-inflammatory effects of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine. Another potential direction is the study of the neuroprotective effects of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the potential toxicity of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine and its effects on the body.

Scientific Research Applications

(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine is in the treatment of pain and inflammation. Studies have shown that (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain medications.

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-5-11-19(12-6-15)27(25,26)23-14-13-22(16(2)24)20(23)17-7-9-18(10-8-17)21(3)4/h5-12,20H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHYQHYKTJEFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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